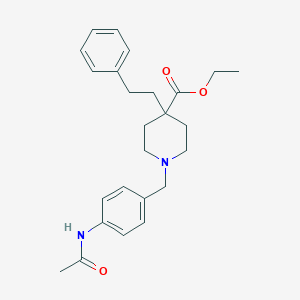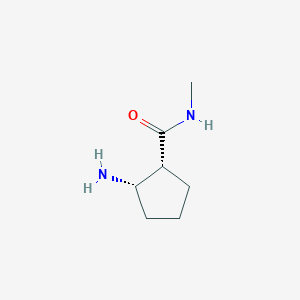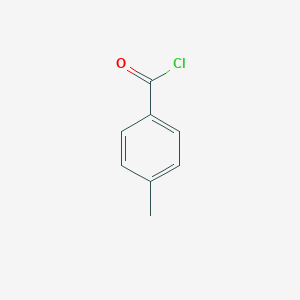
4-Methylbenzoylchlorid
Übersicht
Beschreibung
4-Methylbenzoyl chloride, also known as para-toluoyl chloride, is an organic compound with the molecular formula C8H7ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is a derivative of benzoic acid and is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes .
Wissenschaftliche Forschungsanwendungen
4-Methylbenzoyl chloride has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the synthesis of drugs and therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
4-Methylbenzoyl chloride, also known as p-Toluoyl chloride, is a chemical compound with the molecular formula C8H7ClO . It is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that contain nucleophilic functional groups, such as alcohols, amines, and carboxylic acids .
Mode of Action
The mode of action of 4-Methylbenzoyl chloride involves the acylation of organic compounds . In this process, the chloride ion is a good leaving group, which makes the carbonyl carbon of the benzoyl group highly electrophilic. This allows it to react with nucleophiles, leading to the formation of esters, amides, or other acylated products .
Biochemical Pathways
The biochemical pathways affected by 4-Methylbenzoyl chloride are dependent on the specific reactions it is used in. For instance, it can be used in the synthesis of various pharmaceuticals and pesticides . The downstream effects of these reactions would therefore depend on the specific compounds being synthesized.
Pharmacokinetics
Its physical properties such as boiling point (225-227℃ ) and molecular weight (154.59 g/mol ) can influence its behavior in a biological system.
Result of Action
The result of the action of 4-Methylbenzoyl chloride is the formation of acylated products. These products can have various molecular and cellular effects depending on their specific structures and properties. For instance, if 4-Methylbenzoyl chloride is used to synthesize a pharmaceutical compound, the effects would be dependent on the specific drug being synthesized .
Action Environment
The action of 4-Methylbenzoyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture , and its reactivity can be affected by the presence of bases or other nucleophiles. Additionally, safety precautions should be taken when handling this compound as it can cause severe skin burns and eye damage, and may cause respiratory irritation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylbenzoyl chloride can be synthesized through several methods. One common method involves the chlorination of 4-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
[ \text{C}_8\text{H}_8\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_7\text{ClO} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, 4-Methylbenzoyl chloride is produced on a larger scale using similar methods. The process involves the use of thionyl chloride or oxalyl chloride as chlorinating agents, with the reaction carried out in large reactors. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 4-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Thiols: Reacts with thiols to form thioesters.
Catalysts: Often requires catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
4-Methylbenzoic Acid: Formed from hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: Similar structure but lacks the methyl group at the para position.
4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of a methyl group at the para position.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a methyl group at the para position.
Uniqueness
4-Methylbenzoyl chloride is unique due to the presence of the methyl group at the para position, which influences its reactivity and the types of products formed in chemical reactions. This structural feature makes it a valuable intermediate in the synthesis of specific organic compounds .
Eigenschaften
IUPAC Name |
4-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUVCRCCRXRJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052595 | |
| Record name | p-Toluoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-60-2 | |
| Record name | 4-Methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Toluoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-toluoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092E36PWL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of p-toluoyl chloride?
A1: p-Toluoyl chloride has the molecular formula C8H7ClO and a molecular weight of 154.60 g/mol.
Q2: Is there any spectroscopic data available for p-toluoyl chloride?
A2: Yes, several studies report spectroscopic characterization of p-toluoyl chloride using Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and 13C Nuclear Magnetic Resonance (13C NMR) spectroscopy. [, , , ] These techniques help to confirm the structure and purity of the synthesized compound. For example, IR spectroscopy revealed characteristic peaks corresponding to specific functional groups present in the molecule, such as -OH, CH3, C=O, C=C, and COOC. []
Q3: What solvents are commonly used for reactions involving p-toluoyl chloride?
A3: p-Toluoyl chloride is commonly used with solvents like diethyl ether, acetone, tetrahydrofuran (THF), and dichloromethane. The choice of solvent depends on the specific reaction and desired solubility. [, , ]
Q4: What type of reactions is p-toluoyl chloride typically used in?
A4: p-Toluoyl chloride is primarily used as a reagent in Friedel-Crafts acylation reactions. [] It acts as an acylating agent, introducing an acyl group (CH3C6H4CO) to aromatic compounds. This reaction is valuable for synthesizing various aromatic ketones.
Q5: Can you give an example of p-toluoyl chloride's use in a Friedel-Crafts reaction?
A5: One example is the reaction of p-toluoyl chloride with toluene in the presence of a catalyst like anhydrous aluminum chloride (AlCl3). This reaction produces 4,4'-dimethylbenzophenone, a compound used in various applications. []
Q6: Are there any catalytic applications of p-toluoyl chloride beyond Friedel-Crafts reactions?
A6: Research has explored the use of p-toluoyl chloride in copper-catalyzed borylation reactions. [] These reactions aim to synthesize acylboron compounds, which are valuable intermediates in organic synthesis.
Q7: How does modifying the structure of compounds derived from p-toluoyl chloride affect their biological activity?
A7: Studies have investigated the structure-activity relationship (SAR) of p-toluoyl chloride derivatives, particularly for their analgesic activity. [] Researchers synthesized a series of N-allyl-N'-benzoylthiourea derivatives by reacting N-allylthiourea with various benzoyl chloride derivatives, including p-toluoyl chloride. They found that introducing substituents like methyl, methoxy, and tert-butyl groups on the benzoyl ring significantly influenced the analgesic activity. Specifically, N-allyl-N'-(4-methylbenzoyl)thiourea exhibited the highest analgesic activity among the tested compounds, surpassing even the standard drug, diclofenac. []
Q8: Are there any other examples of p-toluoyl chloride derivatives exhibiting biological activity?
A8: Yes, research on p-toluoyl chloride phenylhydrazone (TCPH) explored its potential as an anthelmintic agent in sheep. [, , ] TCPH demonstrated efficacy against various gastrointestinal helminths. [] Further studies investigated its metabolic fate in sheep, including the nature of bound residues in erythrocytes. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

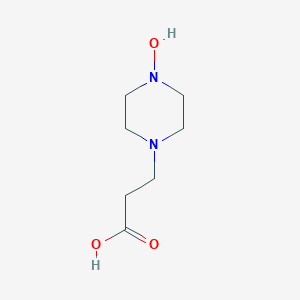
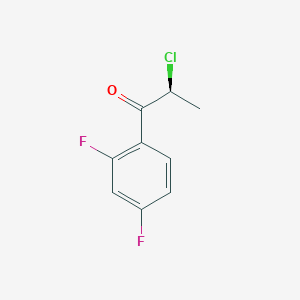
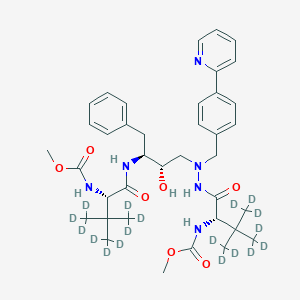

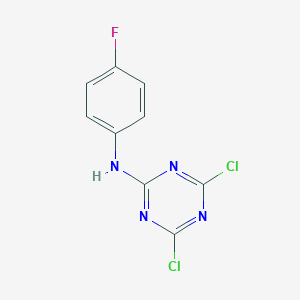
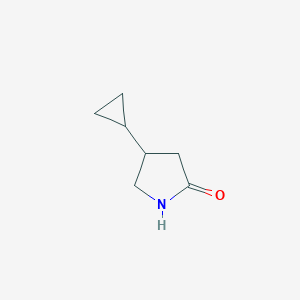
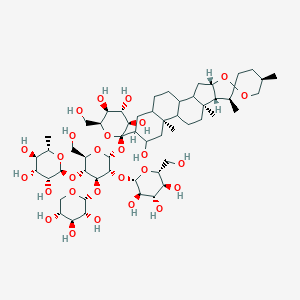


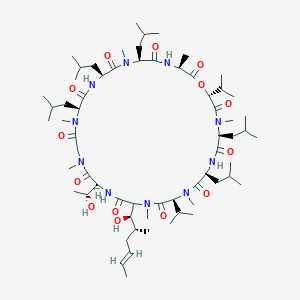

![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)
